molecular formula C33H41N3O2S2 B11969110 (5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11969110
M. Wt: 575.8 g/mol
InChI Key: NTABRPFJWVCRSX-SWKFRHMKSA-N
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Description

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, ketones, and thioamides. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its antimicrobial and anti-inflammatory properties make it a candidate for the development of new drugs to treat infections and inflammatory diseases. Additionally, its ability to interact with specific biological targets is investigated to understand its mechanism of action and optimize its efficacy.

Medicine

In medicine, (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is explored for its anticancer properties. Preclinical studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for further development as an anticancer drug.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and coatings with enhanced durability, flexibility, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one: shares similarities with other thiazolidinones, such as:

Uniqueness

What sets (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific substituents, which confer unique chemical and biological properties. The presence of the isopentyloxy group, for instance, may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C33H41N3O2S2

Molecular Weight

575.8 g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H41N3O2S2/c1-5-6-7-8-9-13-19-35-32(37)30(40-33(35)39)22-27-23-36(28-14-11-10-12-15-28)34-31(27)26-16-17-29(25(4)21-26)38-20-18-24(2)3/h10-12,14-17,21-24H,5-9,13,18-20H2,1-4H3/b30-22-

InChI Key

NTABRPFJWVCRSX-SWKFRHMKSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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